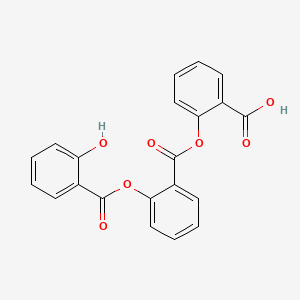

2-((2-((2-Hydroxybenzoyl)oxy)benzoyl)oxy)benzoic acid

Vue d'ensemble

Description

L'acide Tri-Salicylique est un composé aux propriétés similaires à celles de l'acide salicylique. L'acide salicylique, un composé phénolique bien connu, est largement utilisé dans divers domaines tels que la médecine, l'agriculture et la cosmétique en raison de ses propriétés anti-inflammatoires, analgésiques et kératolytiques .

Applications De Recherche Scientifique

Tri-Salicylic acid has a wide range of scientific research applications, including:

Safety and Hazards

The compound is classified under GHS07, GHS08, and GHS09 hazard pictograms . It has hazard statements H302, H319, H372, and H410, indicating that it is harmful if swallowed, causes serious eye irritation, causes damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and seeking medical advice if feeling unwell .

Mécanisme D'action

Target of Action

Tri-Salicylic Acid, also known as 2-[2-(2-Hydroxybenzoyl)oxybenzoyl]oxybenzoic acid or 2-((2-((2-Hydroxybenzoyl)oxy)benzoyl)oxy)benzoic acid, primarily targets enzymes such as catalases/peroxidases, metabolic enzymes, protein kinases and phosphatases, nucleosomal and ribosomal proteins, and regulatory and signaling proteins . These targets play a crucial role in various physiological processes, including inflammation, pain relief, and immunity .

Mode of Action

Tri-Salicylic Acid interacts with its targets in a way that modulates their function. For instance, it binds to the High Mobility Group Box 1 (HMGB1) protein, suppressing both the chemoattractant activity of fully reduced HMGB1 and the increased expression of proinflammatory cytokine genes and cyclooxygenase 2 (COX-2) induced by disulfide HMGB1 . This binding directly suppresses HMGB1’s proinflammatory activities .

Biochemical Pathways

Tri-Salicylic Acid affects several biochemical pathways. It is known to be involved in the regulation of pathogenesis-related (PR) proteins, reactive oxygen species (ROS) production, and the synthesis of phytohormones such as jasmonic acid (JA) and ethylene (ET) . It also influences the isochorismate (ICS) and phenylalanine ammonia-lyase (PAL) pathways , which are involved in its biosynthesis .

Pharmacokinetics

The pharmacokinetics of Tri-Salicylic Acid involves its absorption, distribution, metabolism, and excretion (ADME) . It undergoes oxidation involving single electron transfer and single hydrogen transfer . This process is crucial for its bioavailability and therapeutic efficacy.

Result of Action

The action of Tri-Salicylic Acid results in various molecular and cellular effects. It promotes cell growth and enhances the yield of total fatty acids (TFA) and astaxanthin in certain organisms . It also regulates the activities of key enzymes like RuBisCO and carbonic anhydrase, affecting photosynthesis .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of Tri-Salicylic Acid. Abiotic stresses such as extreme temperatures, drought, and salinity can affect its function . It plays a crucial role in enhancing plant resilience under these unfavorable conditions .

Analyse Biochimique

Biochemical Properties

It is known to share similar properties with salicylic acid . Salicylic acid is known to interact with various enzymes, proteins, and other biomolecules, playing a crucial role in plant growth, environmental stress responses, and defense against pathogens .

Cellular Effects

The cellular effects of Tri-Salicylic Acid are yet to be fully explored. Salicylic acid, a compound with similar properties, is known to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Salicylic acid, a similar compound, is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The solubility and thermodynamic dissociation constant of salicylic acid, a similar compound, have been studied at various temperatures .

Dosage Effects in Animal Models

The dosage effects of Tri-Salicylic Acid in animal models are not well-documented. Salicylates, a group of compounds related to salicylic acid, have been studied in animals. The recommended dosage for anti-inflammatory or analgesic effect is 10 to 25 mg/kg per day for dogs and 10 to 20 mg/kg per day for cats .

Metabolic Pathways

Salicylic acid, a similar compound, is known to be produced via two distinct metabolic processes, the isochorismate (IC) and the phenylalanine ammonia-lyase (PAL) pathways .

Transport and Distribution

Salicylic acid, a similar compound, is known to be mobile and can be transported within the plant, mainly via the phloem .

Subcellular Localization

Salicylic acid, a similar compound, is known to undergo several modifications to carry out its specific functions .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'acide Tri-Salicylique peut être réalisée par estérification de l'acide salicylique avec de l'anhydride acétique en présence d'un catalyseur acide fort tel que l'acide sulfurique ou l'acide phosphorique . La réaction implique le chauffage du mélange à environ 70-80°C pendant 15 minutes, suivi d'un refroidissement et d'une cristallisation pour obtenir le produit .

Méthodes de production industrielle

La production industrielle de l'acide Tri-Salicylique suit des méthodes similaires à celles utilisées pour les dérivés de l'acide salicylique. Le procédé implique généralement des réactions d'estérification à grande échelle, suivies d'étapes de purification telles que la recristallisation et la filtration pour assurer une grande pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

L'acide Tri-Salicylique subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des quinones et d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent le convertir en dérivés hydroxy.

Substitution : Il peut subir des réactions de substitution aromatique électrophile, telles que la nitration et l'halogénation

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme l'acide nitrique pour la nitration et les halogènes pour l'halogénation sont couramment utilisés.

Principaux produits formés

Applications de recherche scientifique

L'acide Tri-Salicylique a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique et comme précurseur d'autres composés chimiques.

Industrie : Utilisé dans la production de produits pharmaceutiques, cosmétiques et agricoles.

Mécanisme d'action

Le mécanisme d'action de l'acide Tri-Salicylique implique l'inhibition des enzymes cyclooxygénases (COX-1 et COX-2), ce qui entraîne une diminution de la production de prostaglandines et de thromboxanes . Cette inhibition entraîne ses effets anti-inflammatoires et analgésiques. De plus, il interagit avec diverses cibles moléculaires et voies impliquées dans l'inflammation et les processus métaboliques .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide salicylique : Un composé bien connu avec des propriétés anti-inflammatoires et analgésiques similaires.

Acide acétylsalicylique (Aspirine) : Largement utilisé comme analgésique et anti-inflammatoire.

Salicylate de méthyle : Utilisé comme arôme et dans les produits analgésiques topiques.

Unicité

Sa structure moléculaire spécifique et ses propriétés en font un composé précieux pour la recherche scientifique et les applications industrielles .

Propriétés

IUPAC Name |

2-[2-(2-hydroxybenzoyl)oxybenzoyl]oxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O7/c22-16-10-4-1-7-13(16)20(25)28-18-12-6-3-9-15(18)21(26)27-17-11-5-2-8-14(17)19(23)24/h1-12,22H,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJQWLQBUBZFTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10728162 | |

| Record name | 2-({2-[(2-Hydroxybenzoyl)oxy]benzoyl}oxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85531-17-5 | |

| Record name | 2-({2-[(2-Hydroxybenzoyl)oxy]benzoyl}oxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methylimidazo[1,2-c]pyrimidine](/img/structure/B569493.png)

![3H-[1,4]dioxino[2,3-e]benzimidazole](/img/structure/B569495.png)